N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and its effects on various biological systems.
Chemical Structure and Synthesis
The compound belongs to the thieno[3,2-d]pyrimidine class, which has been associated with various pharmacological activities. Its structure can be represented as follows:
The synthesis typically involves multi-step reactions starting from readily available precursors. For example, thieno[3,2-d]pyrimidine derivatives can be synthesized through the reaction of thiophene derivatives with pyrimidine precursors under specific conditions involving catalysts like triethylamine in solvents such as isopropyl alcohol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. In one study, synthesized thieno[3,2-d]pyrimidine derivatives exhibited cytotoxic activity against MDA-MB-231 breast cancer cells with IC50 values ranging from 27.6 μM to 43 μM .
Compound | IC50 (μM) | Cancer Type |
---|---|---|
Compound I | 27.6 | MDA-MB-231 |
Compound II | 29.3 | MDA-MB-231 |
N-(2-ethylphenyl)-... | TBD | TBD |
Anti-inflammatory and Analgesic Effects
Thieno[3,2-d]pyrimidine derivatives have also demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways and reduce pain responses in animal models . The mechanism often involves the modulation of pro-inflammatory cytokines and enzymes such as COX-2.
Antioxidant Activity
In addition to anticancer and anti-inflammatory activities, some thieno[3,2-d]pyrimidine derivatives exhibit antioxidant properties. A study evaluated the protective effects of these compounds against oxidative stress induced by toxic agents like 4-nonylphenol in fish erythrocytes. The results showed a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls .
Case Studies
-
Study on Breast Cancer Cells : A series of thieno[3,2-d]pyrimidine derivatives were tested for their cytotoxic effects on breast cancer cells. The most potent compound showed an IC50 value of 27.6 μM against MDA-MB-231 cells .
- Methodology : Cell viability was assessed using MTT assays.
- Results : Significant inhibition of cell proliferation was noted.
-
Antioxidant Study in Fish : The antioxidant potential was evaluated using Nile fish exposed to 4-nonylphenol. Compounds reduced erythrocyte alterations significantly compared to untreated groups .
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonyl phenol 40.3 ± 4.87 Thieno derivative 12 ± 1.03
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-2-16-5-3-4-6-18(16)25-20(28)14-26-19-11-12-31-21(19)22(29)27(23(26)30)13-15-7-9-17(24)10-8-15/h3-12,21H,2,13-14H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOMCNATJOLIMP-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.